molecular formula C17H14N4O B8409741 2-Amino-N-phenyl-5-(3-pyridyl)pyridine-3-carboxamide

2-Amino-N-phenyl-5-(3-pyridyl)pyridine-3-carboxamide

Cat. No.: B8409741
M. Wt: 290.32 g/mol
InChI Key: DLMJOWMKJXYGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-phenyl-5-(3-pyridyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-amino-N-phenyl-5-pyridin-3-ylpyridine-3-carboxamide

InChI

InChI=1S/C17H14N4O/c18-16-15(17(22)21-14-6-2-1-3-7-14)9-13(11-20-16)12-5-4-8-19-10-12/h1-11H,(H2,18,20)(H,21,22)

InChI Key

DLMJOWMKJXYGRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC(=C2)C3=CN=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-N-phenyl-pyridine-3-carboxamide (230 mg, 0.5511 mmol), 3-pyridylboronic acid (74.45 mg, 0.6057 mmol), tetrakis(triphenylphosphine) palladium(0) (31.85 mg, 0.02756 mmol) and potassium carbonate (551.5 μL of 2 M, 1.103 mmol) in dioxane (1.40 mL) was heated in the microwave at 170° C. for 10 minutes. The reaction was filtered to remove Pd residues and partitioned between EtOAc and water. The organic phase was dried (Na2SO4), filtered and concentrated and triturated with MeCN. The resultant solid was crystallised from EtOAc to give the pure product as a pale brown solid (98 mg, 43% Yield). 1H NMR (400.0 MHz, DMSO) δ 7.12 (1H, t), 7.23 (2H, brs), 7.38 (2H, t), 7.48 (1H, dd), 7.69 (1H, s), 7.72 (1H, s), 8.14 (1H, dt), 8.42 (1H, d), 8.54 (1H, dd), 8.56 (1H, d), 8.98 (1H, d), 10.28 (1H, s) ppm; MS (ES+) 290.7.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
74.45 mg
Type
reactant
Reaction Step One
Quantity
551.5 μL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
31.85 mg
Type
catalyst
Reaction Step One
Yield
43%

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